![molecular formula C23H24N2O6 B3014622 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 879568-10-2](/img/structure/B3014622.png)
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a chromen-2-one group (a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring), and two methoxy groups (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a bicyclic system. The presence of the amide group can result in the formation of hydrogen bonds, which could influence its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide group, the methoxy groups, and the chromen-2-one ring in this compound suggest that it might have unique properties. For example, the amide group could form hydrogen bonds, influencing its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antifungal Agents :
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the compound , have shown fungicidal activity against Candida and Aspergillus species. These compounds were optimized to improve plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).
Neuroprotective Effects :
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, structurally similar to the compound , were synthesized and evaluated for their neuroprotective effects. These compounds showed significant protective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).
Fluorescent Probe for Hypoxic Cells :
- A derivative of 4H-chromen-4-one, similar to the compound , was developed as an off-on fluorescent probe for selective detection of hypoxia in tumor cells. This probe was successful in imaging hypoxic status, demonstrating potential for biomedical research applications (Feng et al., 2016).
Anticancer Activity :
- A study on novel 3,4,5-trimethoxyphenyl coumarin derivatives, structurally related to the compound , revealed potent antitumor activity against several human cancer cell lines. These findings suggest potential use in developing new anticancer drugs (Shi et al., 2020).
Antimicrobial Evaluation :
- Derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated effective antimicrobial activity against selected microbial species. This highlights the potential for developing new antimicrobial agents using similar structural frameworks (Gul et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-18-8-7-15(13-19(18)29-2)21-22(27)16-5-3-4-6-17(16)31-23(21)24-20(26)14-25-9-11-30-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAMPNZSGISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

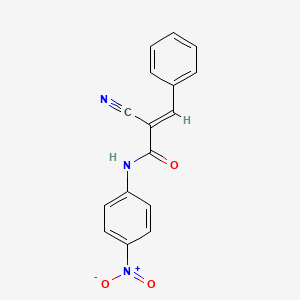
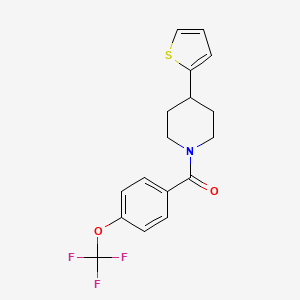
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)
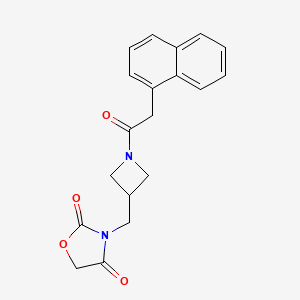
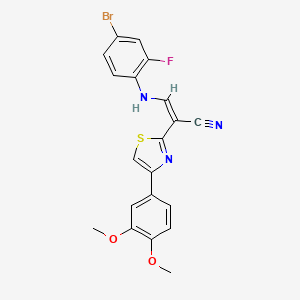

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)
![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
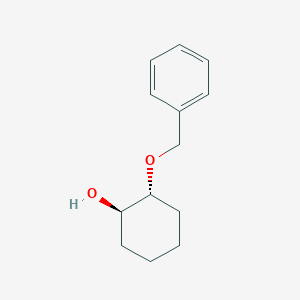
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)